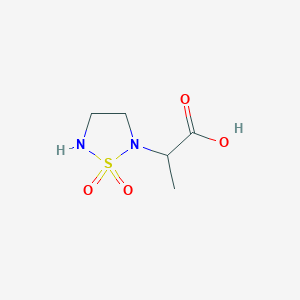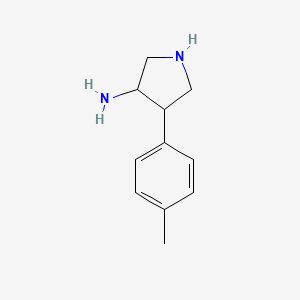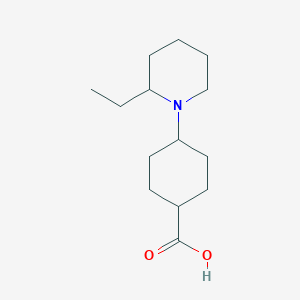
Acide 4-(2-éthylpipéridin-1-yl)cyclohexane-1-carboxylique
Vue d'ensemble
Description
Synthesis Analysis
Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has long been widespread . Cyclohexanecarboxylic acid, a component of the compound , can be prepared by the hydrogenation of benzoic acid .Applications De Recherche Scientifique
Développement pharmaceutique
Les dérivés de la pipéridine sont couramment utilisés dans le développement de nouveaux produits pharmaceutiques en raison de leur présence dans de nombreuses molécules biologiquement actives. Ils ont été étudiés pour leurs effets contre diverses maladies, y compris le cancer .
Science des matériaux
Les composés hétérocycliques contenant de l'azote, tels que les pipéridines, ont des applications en science des matériaux. Ils peuvent être utilisés comme capteurs fluorescents, colorants, agents de blanchiment, plastiques, dispositifs de stockage d'informations et réactifs analytiques .
Synthèse chimique
Ces composés sont également précieux en synthèse chimique en tant qu'intermédiaires pour la production de molécules plus complexes. Ils peuvent être fonctionnalisés pour créer une large gamme de produits .
Mécanisme D'action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various pharmacological applications .
Mode of Action
It’s known that piperidine derivatives have diverse modes of action depending on their specific structure and the class of pharmaceuticals they belong to . For instance, some piperidine derivatives inhibit p-hydroxyphenylpyruvatedioxygenase (HPPD), a key enzyme present in plants .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, depending on their specific structure and the class of pharmaceuticals they belong to .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific structure .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the specific physiological environment in which they are administered .
Analyse Biochimique
Biochemical Properties
4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, compounds with piperidine moieties are known to exhibit interactions with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . Additionally, the cyclohexane carboxylic acid group may interact with enzymes involved in fatty acid metabolism . These interactions can modulate the activity of these enzymes, leading to changes in metabolic pathways and cellular functions.
Cellular Effects
The effects of 4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to affect the activity of G-protein coupled receptors, which play a crucial role in cell signaling . This can lead to alterations in downstream signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, the compound may influence the expression of genes involved in metabolic pathways, further impacting cellular functions .
Molecular Mechanism
At the molecular level, 4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the piperidine ring can interact with active sites of enzymes, altering their conformation and activity . This can result in the inhibition of enzyme activity, such as the inhibition of monoamine oxidase, which affects neurotransmitter levels . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain conditions, such as high temperatures or extreme pH, can lead to degradation and loss of activity . Long-term studies in in vitro and in vivo settings have demonstrated that the compound can have sustained effects on cellular functions, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of neurotransmitter levels and improvement in cognitive functions . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant effects occurring at specific dosage levels .
Metabolic Pathways
4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of fatty acids and neurotransmitters . For instance, the compound can modulate the activity of enzymes such as monoamine oxidase, affecting the levels of neurotransmitters like serotonin and dopamine . Additionally, it can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of 4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid within cells and tissues are crucial for its activity and function. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues can influence its overall activity and effects .
Subcellular Localization
The subcellular localization of 4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial functions and energy production . Additionally, the compound can be found in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism .
Propriétés
IUPAC Name |
4-(2-ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-2-12-5-3-4-10-15(12)13-8-6-11(7-9-13)14(16)17/h11-13H,2-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSIJPQXSOHPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



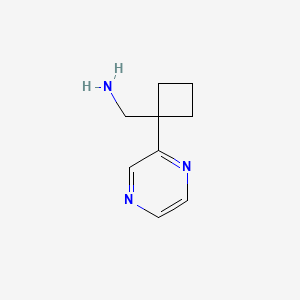


![(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine](/img/structure/B1470259.png)
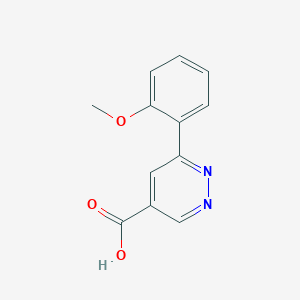

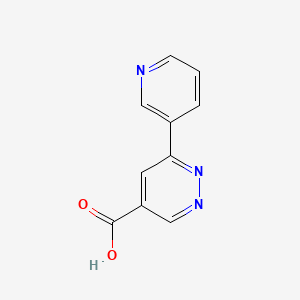

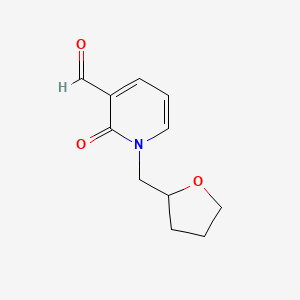
![3-Ethyl-2-phenyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470272.png)
